BRD4 BD1 Binding Affinity: Scaffold-Class Potential vs. Confirmed Sulfonamide-Linked Analogs
While direct BRD4 BD1 binding data for CAS 446270-14-0 has not been published, the benzocdindolone scaffold to which it belongs has demonstrated BRD4 BD1 Kd values of 124 nM and 137 nM for optimized sulfonamide-linked derivatives [1]. The target compound's methylene-linked 4-(4-fluorophenyl)piperazine substitution represents a scaffold-hopping departure from the sulfonamide series, and its engagement with BRD4 or other BET bromodomains cannot be extrapolated without experimental confirmation [1]. This differentiates it from validated BET probes like compound 85 (Kd 124 nM, oral bioavailability 75.8%, t1/2 3.95 h) in the sulfonamide series, which have extensive PK/PD characterization [1]. In procuring CAS 446270-14-0, researchers must note the absence of confirmatory BRD4 binding data relative to literature-validated benzocdindolone BET inhibitors.
| Evidence Dimension | BRD4 BD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | No published Kd for BRD4 BD1 |
| Comparator Or Baseline | Compound 85 (1-ethyl-N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide): Kd = 124 nM for BRD4 BD1 [1] |
| Quantified Difference | Unknown; target compound is structurally distinct (methylene linker vs. sulfonamide linker, N1-unsubstituted vs. N1-ethyl) |
| Conditions | Binding assay: recombinant human BRD4 bromodomain 1, isothermal titration calorimetry (ITC) or fluorescence polarization [1] |
Why This Matters
Procurement for BET inhibitor programs requires awareness that CAS 446270-14-0 is a scaffold-hopping chemotype, not a direct analog of the sulfonamide series with confirmed BRD4 affinity; ligand-binding assays must be performed to validate target engagement before committing to SAR campaigns.
- [1] Xue, X. et al. Discovery of Benzo[cd]indol-2(1H)-ones as Potent and Specific BET Bromodomain Inhibitors: Structure-Based Virtual Screening, Optimization, and Biological Evaluation. J. Med. Chem. 2016, 59, 1565–1579. View Source
